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molecular formula C8H7BrO3 B1300133 (R)-4-Bromomandelic acid CAS No. 32189-34-7

(R)-4-Bromomandelic acid

Cat. No. B1300133
M. Wt: 231.04 g/mol
InChI Key: BHZBRPQOYFDTAB-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06683211B1

Procedure details

Sodium hydroxide (72 g, 1.8 mol) is dissolved in 650 ml of water. The solution is heated to +60° C. and 1-(4-bromo-phenyl)-2,2-dichloro-ethanone (130 g, 0.48 mol) is added dropwise in order to control the reaction temperature not to exceed +65° C. After the addition is complete, stirring is continued for 1 hour at +60° C. The reaction mixture is then cooled to +15° C. and 95 ml of 10 N hydrochloric acid are added. Subsequently diethyl ether is added and the mixture is stirred vigorously for 30 minutes. The organic phase is separated and the aqueous layer is extracted twice with diethyl ether. The combined organic phases are washed with brine, dried over sodium sulfate and evaporated to yield (4-bromo-phenyl)-hydroxy-acetic acid. 1H-NMR (300 MHz, CDCl3): 4.95 (s, 1H, CHOH), 7.30 (d, 2H, CH arom.), 7.48 (d, 2H, CH arom.).
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH:11](Cl)Cl)=[CH:6][CH:5]=1.Cl.C([O:18]CC)C>O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:14])[C:11]([OH:18])=[O:1])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
650 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(Cl)Cl)=O
Step Three
Name
Quantity
95 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to +60° C.
CUSTOM
Type
CUSTOM
Details
to exceed +65° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to +15° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred vigorously for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06683211B1

Procedure details

Sodium hydroxide (72 g, 1.8 mol) is dissolved in 650 ml of water. The solution is heated to +60° C. and 1-(4-bromo-phenyl)-2,2-dichloro-ethanone (130 g, 0.48 mol) is added dropwise in order to control the reaction temperature not to exceed +65° C. After the addition is complete, stirring is continued for 1 hour at +60° C. The reaction mixture is then cooled to +15° C. and 95 ml of 10 N hydrochloric acid are added. Subsequently diethyl ether is added and the mixture is stirred vigorously for 30 minutes. The organic phase is separated and the aqueous layer is extracted twice with diethyl ether. The combined organic phases are washed with brine, dried over sodium sulfate and evaporated to yield (4-bromo-phenyl)-hydroxy-acetic acid. 1H-NMR (300 MHz, CDCl3): 4.95 (s, 1H, CHOH), 7.30 (d, 2H, CH arom.), 7.48 (d, 2H, CH arom.).
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH:11](Cl)Cl)=[CH:6][CH:5]=1.Cl.C([O:18]CC)C>O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:14])[C:11]([OH:18])=[O:1])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
650 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(Cl)Cl)=O
Step Three
Name
Quantity
95 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to +60° C.
CUSTOM
Type
CUSTOM
Details
to exceed +65° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to +15° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred vigorously for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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